molecular formula C25H24ClN5O2S B11089618 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 539809-72-8

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

货号: B11089618
CAS 编号: 539809-72-8
分子量: 494.0 g/mol
InChI 键: XICUVMAGMISQMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:

  • 1,2,4-triazole core: Substituted at position 4 with a phenyl group and at position 5 with a (3-chloro-2-methylphenyl)amino methyl group.
  • Thioether bridge: Connects the triazole to an acetamide group.

The 3-chloro-2-methylphenyl group likely improves lipophilicity and target binding, while the 3-methoxyphenyl may influence pharmacokinetics. This structure is hypothesized to exhibit anticancer or antimicrobial properties, based on analogous triazole-acetamide derivatives .

属性

CAS 编号

539809-72-8

分子式

C25H24ClN5O2S

分子量

494.0 g/mol

IUPAC 名称

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChI 键

XICUVMAGMISQMZ-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC

产品来源

United States

准备方法

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization of hydrazide precursors. A common approach involves:

  • Hydrazide Intermediate : Condensation of a substituted hydrazide (e.g., 3-((4-methoxyphenyl)amino)propanehydrazide) with a carbonyl compound (e.g., phenyl isocyanate) to form semicarbazide or thiosemicarbazide derivatives.

  • Cyclization : Treatment with a base (e.g., KOH) to induce intramolecular cyclization, yielding the triazolone or triazolethione intermediate.

Example Reaction :
Hydrazide+Phenyl IsocyanateSemicarbazideKOH1,2,4-Triazolone\text{Hydrazide} + \text{Phenyl Isocyanate} \rightarrow \text{Semicarbazide} \xrightarrow{\text{KOH}} \text{1,2,4-Triazolone}

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic substitution. Key steps include:

  • Chloroacetamide Activation : Reaction of 2-chloroacetamide with the triazolethione intermediate in the presence of a base (e.g., KOH, K2_2CO3_3) to form the thioether linkage.

  • Aminomethyl Substitution : Alkylation of the triazole nitrogen with a 3-chloro-2-methylphenylaminomethyl group, typically via a halogenated intermediate (e.g., bromo- or chloroacetamide).

General Procedure :

  • Triazolethione Synthesis :

    • React 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isothiocyanate.

    • Cyclize using KOH to form 4-phenyl-1H-1,2,4-triazole-5(4H)-thione .

  • Acetamide Coupling :

    • Treat the triazolethione with 2-chloro-N-(3-methoxyphenyl)acetamide in acetonitrile or DMF.

    • Use K2_2CO3_3 or Et3_3N as a base to facilitate S-alkylation.

Aminomethyl Group Incorporation

The 3-chloro-2-methylphenylaminomethyl substituent is introduced via reductive amination or alkylation:

  • Reductive Amination :

    • React the triazole intermediate with 3-chloro-2-methylbenzaldehyde and ammonia in the presence of a reducing agent (e.g., NaBH3_3CN).

  • Alkylation :

    • Use a halogenated precursor (e.g., 3-chloro-2-methylbenzyl chloride ) in a nucleophilic substitution reaction with the triazole’s amino group.

Optimized Reaction Conditions

Parameter Optimal Conditions Yield References
Solvent DMF, acetonitrile, or ethanol
Base K2_2CO3_3, KOH, or Et3_3N
Temperature 60–80°C
Reaction Time 4–8 hours
Purification Column chromatography (SiO2_2, petroleum ether/EtOAc)

Critical Step :

  • S-Alkylation : Requires anhydrous conditions to prevent hydrolysis of the triazolethione intermediate.

Analytical Characterization

Spectroscopic Data

Technique Key Signals References
IR (KBr) 1650 cm1^{-1} (C=O), 1237 cm1^{-1} (C=S), 3300 cm1^{-1} (N-H)
1^1H-NMR δ 4.80 (s, CH2_2CO), 7.41–7.64 (m, Ar-H), 5.22 (s, NH)
13^{13}C-NMR 168 ppm (C=S), 154–158 ppm (C=O), 55 ppm (OCH3_3)
MS m/z 494 [M+H]+^+ (C25_{25}H24_{24}ClN5_5O2_2S)

Challenges and Solutions

Challenge Mitigation Strategy References
Low Solubility Use polar aprotic solvents (DMF, DMSO) or co-solvents (EtOAc/MeOH).
Byproduct Formation Monitor reaction via TLC, optimize stoichiometry (1:1.5 molar ratio).
Stereochemical Control Use chiral auxiliaries or asymmetric catalysts for enantiopure intermediates.

Comparative Synthesis Pathways

Pathway Steps Advantages Limitations
Method A 1. Triazolethione synthesis
2. S-alkylation with chloroacetamide
High yield (75–85%)Requires anhydrous conditions
Method B 1. Reductive amination
2. Acetamide coupling
Flexible for diverse substituentsLower yields (60–70%)

Reference Data :

  • Method A : Yields 75–85% for analogous triazole-acetamide derivatives.

  • Method B : Used for 3-chloro-2-methylphenyl substitution but requires precise control .

化学反应分析

反应类型

    氧化: 该化合物可以发生氧化反应,尤其是在硫原子处,导致形成亚砜或砜。

    还原: 还原反应可以针对分子中的硝基或其他可还原的官能团。

    取代: 芳环可以发生亲电或亲核取代反应,允许进一步官能化。

常用试剂和条件

    氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。

    还原: 通常使用硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 等还原剂。

    取代: 在受控条件下使用卤素、硝化剂和磺化剂等试剂来实现所需的取代。

主要产物

    亚砜和砜: 来自氧化反应。

    胺和醇: 来自还原反应。

    各种取代衍生物: 来自取代反应。

科学研究应用

Structure and Composition

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₄H₂₃ClN₄OS
  • Molecular Weight : 498.43 g/mol
  • CAS Number : 68227-78-1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7, with IC₅₀ values below 100 μM . The mechanism often involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways.

Antimicrobial Properties

Triazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance this activity by increasing the compound's affinity for microbial targets.

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study published in PMC, derivatives similar to the target compound were tested against various cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most active compounds induced apoptosis through mitochondrial pathways, suggesting that structural modifications could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation into the anti-inflammatory effects of related triazole compounds highlighted their potential as therapeutic agents for conditions like arthritis. In silico studies indicated strong binding affinities to 5-LOX, warranting further exploration into their clinical applications .

作用机制

2-((5-(((3-氯-2-甲基苯基)氨基)甲基)-4-苯基-4H-1,2,4-三唑-3-基)硫代)-N-(3-甲氧基苯基)乙酰胺的作用机 制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物的三唑环可以与酶活性位点中氨基 酸残基形成氢键和疏水相互作用,从而抑制其活性。这种抑制可以破坏关键的生物途径,从而导致 期望的治疗效果。

相似化合物的比较

Structural and Functional Analogues

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison

Compound ID (Source) Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Activities
Target Compound 4-phenyl, 5-((3-chloro-2-methylphenyl)amino)methyl N-(3-methoxyphenyl) 472.94 (calc.) Anticancer (inferred)
Compound 15 () 4-phenyl, 5-(4-methoxyphenylamino)ethyl N-(unsubstituted) 384.15 Antioxidant, Anticancer
Compound 7h () 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N-(unsubstituted) ~420 (calc.) Not reported
4-methyl, 5-phenyl N-(3-chloro-2-methylphenyl) 372.87 Not reported
4-ethyl, 5-(thiophen-2-yl) N-(3-chloro-2-methylphenyl) 406.91 (calc.) Antibacterial (inferred)
Key Observations:

The thiophene substituent () introduces aromatic heterocyclic character, which may modulate electronic properties and metabolic stability .

Role of Methoxy Groups: The 3-methoxyphenyl in the target compound’s acetamide moiety likely improves solubility compared to non-polar substituents (e.g., ’s 3-chloro-2-methylphenyl), balancing hydrophobicity for optimal bioavailability .

Synthetic Pathways :

  • Most analogues (e.g., ) are synthesized via S-alkylation of triazole thiols with chloroacetamides. The target compound likely follows a similar route .

Biological Activity Trends :

  • Compounds with chloro and methoxy substituents (e.g., target compound, ) show inferred anticancer activity, aligning with studies on triazole derivatives targeting kinases or apoptosis pathways .
  • Thiophene-containing derivatives () may exhibit broader antimicrobial effects due to enhanced interaction with bacterial enzymes .

Limitations:
  • Limited quantitative data (e.g., IC₅₀ values) in the provided evidence restricts direct efficacy comparisons.
  • Molecular docking or in vitro studies are needed to validate inferred activities.

生物活性

The compound 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential as a urease inhibitor.

Chemical Structure and Properties

The molecular formula for the compound is C25H23Cl2N5OSC_{25}H_{23}Cl_2N_5OS, with a molecular weight of approximately 498.43 g/mol. The structure features a triazole ring that is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In a study evaluating various triazole-based acetamide derivatives against the HepG2 liver cancer cell line, it was found that compounds with specific substitutions exhibited significant anti-proliferative effects. For instance:

CompoundCell Viability IC50 Value (µg/mL)Hemolytic Activity (%)
7f16.7821.19 ± 0.02
7a20.6672.46 ± 0.31
7b33.5652.43 ± 0.11
Sorafenib5.971-

Compound 7f , which features two methyl groups on the phenyl ring, demonstrated the highest anticancer activity with an IC50 value of 16.782μg/mL16.782\,\mu g/mL, indicating strong potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been investigated using methods such as the DPPH radical scavenging assay. Compounds derived from similar structures have shown promising results in scavenging free radicals:

CompoundDPPH Scavenging Activity (%)
1088.6
1987.7
2178.6

These findings suggest that modifications to the triazole framework can enhance antioxidant properties, making these compounds valuable in combating oxidative stress-related diseases .

Urease Inhibition

Urease inhibitors have gained attention due to their potential therapeutic applications in treating conditions like kidney stones and peptic ulcers. The synthesis of thiourea hybrids incorporating the 3-chloro-2-methylphenyl moiety has shown promising urease inhibitory activity:

Compound IDUrease Inhibition (%)
4dSignificant
4eModerate

These compounds demonstrated effective inhibition compared to standard urease inhibitors, suggesting that further exploration could lead to novel treatments for urease-related disorders .

常见问题

Q. What are the key synthetic pathways and characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting from triazole precursors and functionalized acetamides. A common method includes:

  • Step 1 : Condensation of 3-chloro-2-methylaniline with a triazole-thiol intermediate under basic conditions (e.g., KOH/ethanol) .
  • Step 2 : Thioether linkage formation via nucleophilic substitution, monitored by Thin Layer Chromatography (TLC) .
  • Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) . Characterization relies on Nuclear Magnetic Resonance (NMR) (1H and 13C for functional group confirmation), Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for identifying thioether (C-S) and amide (N-H) bonds .

Q. How is the compound initially screened for biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What structural features influence its reactivity and bioactivity?

  • The 1,2,4-triazole core enables hydrogen bonding with biological targets .
  • The thioether bridge enhances metabolic stability compared to ether analogs .
  • Substituents like the 3-methoxyphenyl group modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

  • Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Catalyst use : Triethylamine accelerates amide bond formation . Yield improvements (from ~60% to >80%) are achievable via iterative TLC monitoring and gradient chromatography .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to confirm activity thresholds .
  • Structural analogs testing : Compare derivatives (e.g., furan vs. pyridine substituents) to isolate substituent-specific effects .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity variations due to conformational flexibility .

Q. How is the structure-activity relationship (SAR) of the triazole moiety investigated?

  • Systematic substitution : Replace the phenyl group with heterocycles (e.g., pyridine, furan) and assess activity changes .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors . Example SAR table:
Substituent (R)Bioactivity (IC50, μM)Notes
Phenyl12.3 ± 1.2Baseline
4-Fluorophenyl8.9 ± 0.8Enhanced lipophilicity
Pyridin-2-yl>50Reduced binding affinity
Data derived from

Q. What advanced techniques elucidate its mechanism of action?

  • X-ray crystallography : Resolve protein-ligand complexes (e.g., with kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
  • RNA-seq profiling : Identify downstream gene expression changes in treated cells .

Methodological Considerations for Contradictory Data

  • Batch variability : Ensure consistent purity (>95% by HPLC) across experimental replicates .
  • Assay conditions : Standardize buffer pH and temperature to minimize false negatives .
  • Metabolic stability : Use liver microsomes to assess degradation rates, which may explain potency discrepancies in vivo vs. in vitro .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。